molecular formula C15H13FN2O B3847536 4-fluoro-N'-(4-methylbenzylidene)benzohydrazide CAS No. 5374-20-9

4-fluoro-N'-(4-methylbenzylidene)benzohydrazide

Cat. No. B3847536
CAS RN: 5374-20-9
M. Wt: 256.27 g/mol
InChI Key: QFWRYFMWMOURFP-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N'-(4-methylbenzylidene)benzohydrazide, also known as FMBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FMBA is a yellow crystalline solid that is soluble in organic solvents.

Scientific Research Applications

4-fluoro-N'-(4-methylbenzylidene)benzohydrazide has shown potential applications in various fields such as medicine, agriculture, and material science. In medicine, 4-fluoro-N'-(4-methylbenzylidene)benzohydrazide has been studied for its anticancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo. 4-fluoro-N'-(4-methylbenzylidene)benzohydrazide has also been studied for its antifungal and antibacterial properties. In agriculture, 4-fluoro-N'-(4-methylbenzylidene)benzohydrazide has been studied for its potential use as a herbicide. It has been found to inhibit the growth of weeds. In material science, 4-fluoro-N'-(4-methylbenzylidene)benzohydrazide has been studied for its potential use as a dye and as a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-fluoro-N'-(4-methylbenzylidene)benzohydrazide is not fully understood. However, it has been proposed that 4-fluoro-N'-(4-methylbenzylidene)benzohydrazide inhibits the activity of enzymes that are involved in the growth and proliferation of cancer cells. It has also been proposed that 4-fluoro-N'-(4-methylbenzylidene)benzohydrazide disrupts the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
4-fluoro-N'-(4-methylbenzylidene)benzohydrazide has been found to have low toxicity in animal studies. However, more studies are needed to fully understand the biochemical and physiological effects of 4-fluoro-N'-(4-methylbenzylidene)benzohydrazide.

Advantages and Limitations for Lab Experiments

One advantage of using 4-fluoro-N'-(4-methylbenzylidene)benzohydrazide in lab experiments is its low toxicity. This makes it a safer alternative to other chemicals that may be more toxic. However, one limitation of using 4-fluoro-N'-(4-methylbenzylidene)benzohydrazide is its limited solubility in water. This may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 4-fluoro-N'-(4-methylbenzylidene)benzohydrazide. One direction is to further investigate its anticancer properties and potential use as a chemotherapy drug. Another direction is to study its potential use as a herbicide in agriculture. Additionally, more studies are needed to fully understand the mechanism of action and biochemical and physiological effects of 4-fluoro-N'-(4-methylbenzylidene)benzohydrazide. Finally, there is potential for the synthesis of new compounds using 4-fluoro-N'-(4-methylbenzylidene)benzohydrazide as a precursor.

properties

IUPAC Name

4-fluoro-N-[(E)-(4-methylphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O/c1-11-2-4-12(5-3-11)10-17-18-15(19)13-6-8-14(16)9-7-13/h2-10H,1H3,(H,18,19)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWRYFMWMOURFP-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10416395
Record name AC1NSF1A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10416395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide

CAS RN

5374-20-9
Record name AC1NSF1A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10416395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-N'-(4-methylbenzylidene)benzohydrazide
Reactant of Route 2
Reactant of Route 2
4-fluoro-N'-(4-methylbenzylidene)benzohydrazide
Reactant of Route 3
4-fluoro-N'-(4-methylbenzylidene)benzohydrazide
Reactant of Route 4
Reactant of Route 4
4-fluoro-N'-(4-methylbenzylidene)benzohydrazide
Reactant of Route 5
4-fluoro-N'-(4-methylbenzylidene)benzohydrazide
Reactant of Route 6
Reactant of Route 6
4-fluoro-N'-(4-methylbenzylidene)benzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.